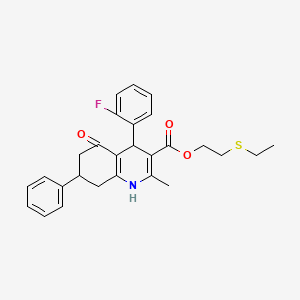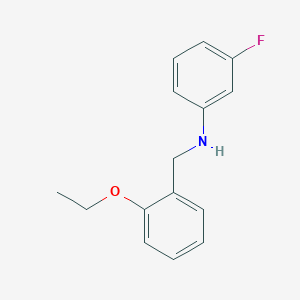![molecular formula C16H23ClN2O4S B4987697 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide, also known as CGP-37157, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which is involved in regulating calcium homeostasis in cells. In
作用機序
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide inhibits the mitochondrial Na+/Ca2+ exchanger by binding to a specific site on the protein. This prevents the protein from transporting calcium ions out of the mitochondria, which leads to an increase in mitochondrial calcium levels. This increase in calcium levels has been shown to have a variety of effects on cellular signaling pathways, including the activation of Ca2+-dependent enzymes and the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide are complex and varied, depending on the specific cell type and experimental conditions. In general, however, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide has been shown to increase mitochondrial calcium levels, which can lead to the activation of Ca2+-dependent enzymes and the regulation of gene expression. This can have a variety of effects on cellular signaling pathways, including the regulation of cell survival and death.
実験室実験の利点と制限
One of the main advantages of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide for lab experiments is its specificity for the mitochondrial Na+/Ca2+ exchanger. This allows researchers to selectively study the effects of mitochondrial calcium on cellular signaling pathways, without interfering with other calcium transporters. However, one limitation of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide is its relatively low potency, which can make it difficult to achieve complete inhibition of the mitochondrial Na+/Ca2+ exchanger in some experimental systems.
将来の方向性
There are many future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger, which could allow for more precise manipulation of mitochondrial calcium levels in cells. Another area of interest is the study of the downstream effects of mitochondrial calcium on cellular signaling pathways, which could provide insights into the mechanisms underlying a variety of diseases. Finally, the potential therapeutic applications of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide in the treatment of neurodegenerative disorders and heart failure warrant further investigation.
合成法
The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of cyclohexylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N~2~-cyclohexyl-N~1~-(4-chlorobenzenesulfonyl)glycinamide. The next step involves the reaction of this intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide. Finally, the last step involves the reaction of this intermediate with sodium hydride and 4-chlorobenzenesulfonyl chloride in the presence of a solvent such as dimethylformamide. This reaction results in the formation of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide.
科学的研究の応用
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide has been widely used in scientific research for its ability to inhibit the mitochondrial Na+/Ca2+ exchanger. This protein is involved in regulating calcium homeostasis in cells, and its dysfunction has been implicated in a variety of diseases, including heart failure, stroke, and neurodegenerative disorders. N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and it has also been shown to improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c17-13-6-8-15(9-7-13)24(22,23)19(12-16(21)18-10-11-20)14-4-2-1-3-5-14/h6-9,14,20H,1-5,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLRSSWRQXCTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-hydroxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)

![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)



![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)

